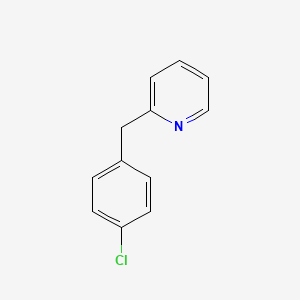

2-(4-Chlorobenzyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.3 [ug/ml]. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(4-chlorophenyl)methyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-11-6-4-10(5-7-11)9-12-3-1-2-8-14-12/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVWMIMFDMJQRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195864 | |

| Record name | 2-(4'-Chlorobenzyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57264427 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4350-41-8 | |

| Record name | 2-[(4-Chlorophenyl)methyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4350-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4'-Chlorobenzyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004350418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4'-Chlorobenzyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4'-chlorobenzyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Chlorobenzyl)pyridine (CAS 4350-41-8): Synthesis, Reactivity, and Applications in Drug Development

This technical guide provides a comprehensive overview of 2-(4-Chlorobenzyl)pyridine, a key chemical intermediate in the pharmaceutical industry. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical properties, reactivity, and analytical methodologies associated with this compound, with a particular focus on its pivotal role in the production of prominent antihistamines.

Introduction: The Significance of a Versatile Pyridine Scaffold

This compound, with the chemical formula C₁₂H₁₀ClN, is a pyridine derivative that has garnered significant attention as a versatile building block in organic synthesis.[1] Its structure, featuring a pyridine ring linked to a 4-chlorobenzyl group, provides a unique combination of functionalities that are exploited in the synthesis of various biologically active molecules.[2] This compound is most notably recognized as a crucial precursor in the industrial-scale production of first and second-generation antihistamines, including chlorpheniramine and bepotastine.[3][4] The strategic incorporation of the this compound moiety is instrumental in defining the pharmacological profile of these drugs.[5]

This guide will explore the fundamental aspects of this compound, from its synthesis and reactivity to its application in the development of market-approved pharmaceuticals. A thorough understanding of this intermediate is essential for process optimization, impurity profiling, and the rational design of new chemical entities.

Physicochemical and Spectroscopic Profile

A foundational understanding of the physical and chemical properties of this compound is paramount for its safe handling, storage, and application in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4350-41-8 | [6] |

| Molecular Formula | C₁₂H₁₀ClN | [6] |

| Molecular Weight | 203.67 g/mol | [6] |

| Appearance | Clear, light yellow liquid/oil | |

| Boiling Point | 181-183 °C (20 mmHg) | |

| pKa | 4.88 ± 0.10 (Predicted) | |

| Water Solubility | Sparingly soluble | |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area. |

Spectroscopic Characterization:

The structural elucidation and purity assessment of this compound are routinely performed using a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals corresponding to the protons on the pyridine and chlorobenzyl rings. Key expected signals include those for the pyridyl protons (typically in the range of 7.0-8.6 ppm), the aromatic protons of the chlorophenyl ring (around 7.2-7.3 ppm), and a characteristic singlet for the methylene bridge protons (approximately 4.1 ppm).[7]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule. The chemical shifts are influenced by the electronic environment, with the carbons of the pyridine ring appearing at lower field compared to those of the chlorophenyl ring.[8]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound typically shows a prominent molecular ion peak (M⁺) at m/z 203, corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural confirmation, with characteristic fragments arising from the cleavage of the benzyl-pyridine bond.[9][10]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the functional groups present. Key absorptions include C-H stretching vibrations for the aromatic rings and the methylene group, C=C and C=N stretching vibrations within the aromatic rings, and the C-Cl stretching vibration.[11][12][13]

Synthesis of this compound: A Comparative Overview

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The choice of a particular method often depends on factors such as starting material availability, scalability, and desired purity.

Route 1: Friedel-Crafts Acylation followed by Reduction

A common industrial synthesis involves a two-step process starting from 2-picoline (2-methylpyridine) or its derivatives.[14]

Step 1: Friedel-Crafts Acylation: 2-Pyridinecarboxylic acid is converted to its acid chloride, which then undergoes a Friedel-Crafts acylation with chlorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 2-(4-chlorobenzoyl)pyridine.[14]

Step 2: Wolff-Kishner or Clemmensen Reduction: The resulting ketone is then reduced to the desired methylene group. The Wolff-Kishner reduction, using hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent, is a frequently employed method.[14]

Experimental Protocol: Synthesis of this compound via Friedel-Crafts and Wolff-Kishner Reduction [14]

Part A: Synthesis of 2-(4-chlorobenzoyl)pyridine

-

To a stirred solution of 2-pyridinecarboxylic acid in a suitable solvent, slowly add thionyl chloride.

-

Heat the mixture to reflux for several hours to form 2-pyridinecarbonyl chloride hydrochloride.

-

After cooling, remove the excess thionyl chloride under reduced pressure.

-

To the resulting acid chloride, add chlorobenzene and portion-wise aluminum trichloride at a controlled temperature.

-

Heat the reaction mixture and monitor for completion.

-

Upon completion, carefully quench the reaction with ice-water and adjust the pH with a base.

-

Extract the product with an organic solvent and purify by recrystallization or chromatography to obtain 2-(4-chlorobenzoyl)pyridine.

Part B: Wolff-Kishner Reduction to this compound

-

To a reaction vessel containing diethylene glycol, add 2-(4-chlorobenzoyl)pyridine, hydrazine hydrate, and potassium hydroxide.

-

Heat the mixture to a high temperature to facilitate the reduction, allowing for the removal of water and excess hydrazine.

-

After the reaction is complete, cool the mixture and add water.

-

Extract the product with an organic solvent, wash the organic layer, and dry it over an anhydrous salt.

-

Remove the solvent under reduced pressure and purify the resulting this compound by vacuum distillation.

Route 2: Grignard and Organolithium Reactions

Organometallic routes offer a more direct approach to forming the C-C bond between the pyridine and benzyl moieties.[15]

-

Grignard Reaction: The reaction of a Grignard reagent, such as 4-chlorobenzylmagnesium chloride, with 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) in the presence of a suitable catalyst can yield this compound.[15]

-

Organolithium Reaction: Alternatively, an organolithium reagent like 4-chlorobenzyllithium can be reacted with 2-halopyridine. These reactions are typically carried out under anhydrous conditions and at low temperatures.[15]

Caption: Overview of major synthetic routes to this compound.

Chemical Reactivity: A Tale of Two Rings

The reactivity of this compound is dictated by the electronic properties of both the pyridine and the chlorophenyl rings, as well as the connecting methylene bridge.

-

Pyridine Ring Reactivity: The pyridine ring is an electron-deficient aromatic system, making it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions.[16] Electrophilic substitution on the pyridine ring is generally difficult and requires forcing conditions, with substitution typically occurring at the 3-position.[17][18][19] The nitrogen atom of the pyridine ring possesses a lone pair of electrons, rendering it basic and capable of acting as a nucleophile or a ligand in coordination complexes.

-

Chlorophenyl Ring Reactivity: The chlorophenyl ring can undergo electrophilic aromatic substitution, with the chloro substituent being an ortho-, para-director.

-

Methylene Bridge Reactivity: The methylene bridge is a key site for functionalization. Oxidation of the methylene group can lead to the formation of 2-(4-chlorobenzoyl)pyridine, a crucial intermediate for the synthesis of other derivatives.[4][20]

Caption: Key reactivity sites of this compound.

Applications in Drug Development: The Gateway to Antihistamines

The primary and most significant application of this compound is as a pivotal intermediate in the synthesis of antihistamines.

Synthesis of Chlorpheniramine

Chlorpheniramine is a first-generation antihistamine that functions as a histamine H1 receptor antagonist.[21] The synthesis of chlorpheniramine involves the alkylation of this compound with 2-dimethylaminoethyl chloride in the presence of a strong base like sodium amide.[3][22]

Caption: Synthesis of Chlorpheniramine from this compound.

The resulting racemic chlorpheniramine is often resolved to obtain the more active S-(+)-enantiomer, dexchlorpheniramine.[22] The pharmacodynamic effects of first-generation antihistamines like chlorpheniramine are well-documented and include sedative properties due to their ability to cross the blood-brain barrier.[1][5][23][24]

Synthesis of Bepotastine

Bepotastine is a second-generation H1 antihistamine that is known for its non-sedating properties. The synthesis of bepotastine involves a multi-step process that often utilizes an intermediate derived from this compound. A common strategy involves the oxidation of this compound to 2-(4-chlorobenzoyl)pyridine, followed by asymmetric reduction to the chiral alcohol, (S)-(4-chlorophenyl)(pyridin-2-yl)methanol.[4][25] This chiral alcohol is a key building block for the synthesis of bepotastine.[26][27] The stereoselective synthesis of this intermediate is crucial for the efficacy of the final drug product.[28]

Analytical Methodologies and Impurity Profiling

Robust analytical methods are essential for ensuring the quality and purity of this compound and its downstream products.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound.[29][30][31][32][33] Reversed-phase HPLC methods, often employing a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, are typically used for purity determination and impurity profiling.[31] The development of a stability-indicating HPLC method is crucial for monitoring the degradation of the compound under various stress conditions.[29][30][31][32][33]

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can also be employed for the analysis of this compound, particularly for assessing volatile impurities.

Common Process Impurities

During the synthesis of this compound, several process-related impurities can be formed. These may include unreacted starting materials, by-products from side reactions, and degradation products.[34] For instance, in the Friedel-Crafts acylation route, isomers of 2-(4-chlorobenzoyl)pyridine could be potential impurities. Incomplete reduction during the Wolff-Kishner step can leave residual ketone. The identification and quantification of these impurities are critical for quality control.[35]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[9] It is also suspected of causing respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[9]

Conclusion

This compound stands as a testament to the pivotal role of well-designed chemical intermediates in the pharmaceutical industry. Its unique structural features and versatile reactivity have made it an indispensable building block for the synthesis of essential antihistamines. A thorough understanding of its synthesis, chemical properties, and analytical methodologies, as outlined in this guide, is crucial for researchers and drug development professionals seeking to optimize existing processes and innovate in the design of new therapeutic agents. As the demand for safe and effective pharmaceuticals continues to grow, the importance of key intermediates like this compound will undoubtedly endure.

References

- 1. Pharmacodynamic studies of a new antihistamine agent, N'-pyridyl-N benzyl-N-dimethylethylene diamine HCI, pyribenzamine HCI; effects on salivation, nictitating membrane, lachrymation, pupil and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP2167488A2 - Process for preparing bepotastine and intermediates used therein - Google Patents [patents.google.com]

- 3. scribd.com [scribd.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. This compound(4350-41-8) 1H NMR spectrum [chemicalbook.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. This compound(4350-41-8) MS spectrum [chemicalbook.com]

- 10. 2-(para-Chlorobenzyl)-pyridine [webbook.nist.gov]

- 11. 2-(para-Chlorobenzyl)-pyridine [webbook.nist.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]

- 14. CN101967120A - Preparation method of 2-p-chlorobenzyl pyridine - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. youtube.com [youtube.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. First Generation Antihistamines - Other Immunologic & Oncologic Pharmacology for Medicine [picmonic.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Histamine pharmacology: from Sir Henry Dale to the 21st century - PMC [pmc.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. CN107827812B - A kind of chiral synthesis method of bepotastine besylate intermediate - Google Patents [patents.google.com]

- 26. US20100168433A1 - Process for preparing bepotastine and intermediates used therein - Google Patents [patents.google.com]

- 27. WO2019073486A1 - Improved process for the manufacture of bepotastine and its besilate salt - Google Patents [patents.google.com]

- 28. researchgate.net [researchgate.net]

- 29. ijtsrd.com [ijtsrd.com]

- 30. chromatographyonline.com [chromatographyonline.com]

- 31. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 32. researchgate.net [researchgate.net]

- 33. jddtonline.info [jddtonline.info]

- 34. iajps.com [iajps.com]

- 35. ijppr.humanjournals.com [ijppr.humanjournals.com]

An In-depth Technical Guide to 2-(4-Chlorobenzyl)pyridine: Synthesis, Characterization, and Pharmaceutical Applications

This guide provides a comprehensive technical overview of 2-(4-Chlorobenzyl)pyridine, a key heterocyclic building block in modern organic synthesis and drug development. We will delve into its fundamental chemical properties, validated synthetic protocols, detailed analytical characterization, and critical applications as a precursor to significant pharmaceutical agents. The information herein is curated for researchers, medicinal chemists, and process development professionals who require a robust understanding of this versatile compound.

Core Compound Identity and Physicochemical Properties

This compound is a substituted pyridine derivative characterized by a 4-chlorobenzyl group attached to the C2 position of the pyridine ring. This substitution pattern is crucial for its utility in constructing more complex molecular architectures.

Chemical Identifiers

A summary of the primary identifiers for this compound is presented below for unambiguous reference.

| Identifier | Value | Source |

| IUPAC Name | 2-[(4-chlorophenyl)methyl]pyridine | [1] |

| CAS Number | 4350-41-8 | [1][2] |

| Molecular Formula | C₁₂H₁₀ClN | [1][2][3][4] |

| Synonyms | 2-(p-Chlorobenzyl)pyridine, Pyridine, 2-[(4-chlorophenyl)methyl]- | [5][6][7] |

| InChIKey | XSVWMIMFDMJQRL-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1=CC=NC(=C1)CC2=CC=C(C=C2)Cl | [1][2] |

Physicochemical Data

The physical and chemical properties of this compound dictate its handling, reaction conditions, and purification strategies.

| Property | Value | Source |

| Molecular Weight | 203.67 g/mol | [1][3][5] |

| Monoisotopic Mass | 203.0501770 Da | [1][2] |

| Appearance | Clear, light yellow liquid/oil | [2][6][8] |

| Melting Point | 8 °C | [5][6][8] |

| Boiling Point | 181-183 °C (at 20 mmHg) | [5][6][8] |

| Flash Point | >110 °C | [5][6] |

| pKa | 4.88 ± 0.10 (Predicted) | [2][6] |

| Solubility | Sparingly soluble in water (6.3 µg/mL). Soluble in chloroform and methanol. | [1][2][6] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common and effective route involves a Friedel-Crafts acylation followed by a Wolff-Kishner reduction, as detailed in the patent literature[9]. This approach is favored for its reliability and scalability.

Synthetic Workflow Diagram

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis starting from 2-pyridinecarboxylic acid. The causality for each step is explained to provide insight into the reaction mechanism and procedural choices.

Step 1: Synthesis of the Ketone Intermediate, (4-chlorophenyl)(pyridin-2-yl)methanone

-

Acid Chloride Formation: In a reaction vessel equipped with a reflux condenser and under an inert atmosphere, combine 2-pyridinecarboxylic acid with an excess of thionyl chloride (SOCl₂).

-

Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids into acyl chlorides, which are much more reactive electrophiles required for the subsequent Friedel-Crafts reaction.

-

-

Reaction: Gently reflux the mixture for 2-3 hours. The completion of the reaction is often indicated by the cessation of gas (HCl and SO₂) evolution.

-

Purification: After cooling, remove the excess thionyl chloride under reduced pressure to yield the crude 2-pyridineformyl chloride hydrochloride salt[9].

-

Friedel-Crafts Acylation: Cool the vessel in an ice bath and add chlorobenzene as the solvent and reactant. Slowly add anhydrous aluminum trichloride (AlCl₃) in portions.

-

Causality: AlCl₃ is a Lewis acid catalyst that coordinates to the acyl chloride, increasing its electrophilicity and facilitating the electrophilic aromatic substitution onto the electron-rich chlorobenzene ring. Portion-wise addition is crucial to control the exothermic reaction.

-

-

Reaction: Allow the reaction to proceed at elevated temperatures (e.g., 100-145°C) for several hours until TLC or GC-MS indicates the consumption of the starting material[9].

-

Work-up: Carefully quench the reaction by pouring it over a mixture of ice and concentrated HCl. This hydrolyzes the aluminum complexes and separates the organic and aqueous layers. Neutralize the aqueous layer with a strong base (e.g., NaOH) to precipitate the ketone product, which is then filtered, washed, and dried[9].

Step 2: Reduction to this compound

-

Reaction Setup: Combine the ketone intermediate from Step 1 with diethylene glycol (as a high-boiling solvent), hydrazine hydrate, and potassium hydroxide (KOH)[9].

-

Causality: This is a classic Wolff-Kishner reduction. Hydrazine hydrate reacts with the ketone to form a hydrazone. The strong base (KOH) at high temperature facilitates the elimination of N₂ gas and the reduction of the carbon atom to a methylene group (CH₂).

-

-

Reaction: Heat the mixture to a high temperature (typically >180°C) to allow for the decomposition of the hydrazone and the removal of water. The reaction is monitored until the starting ketone is consumed.

-

Purification: After cooling, the product is isolated via extraction with a suitable organic solvent (e.g., ethyl acetate), followed by washing, drying, and solvent removal. Final purification is typically achieved by vacuum distillation to yield the pure this compound oil[6].

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The key spectral features are summarized below.

| Technique | Key Data and Interpretation | Source |

| ¹H NMR | (in CDCl₃) δ ~8.5 ppm (d, 1H, pyridine H6); ~7.5 ppm (t, 1H, pyridine H4); ~7.2 ppm (d, 2H, chlorophenyl H2/H6); ~7.1 ppm (m, 3H, pyridine H3/H5, chlorophenyl H3/H5); ~4.1 ppm (s, 2H, methylene bridge -CH₂-). The downfield shift of the H6 proton is characteristic of its proximity to the electronegative nitrogen atom in the pyridine ring. The singlet at ~4.1 ppm unequivocally identifies the methylene bridge protons. | [10] |

| ¹³C NMR | Expected shifts: ~160-150 ppm (pyridine C2/C6); ~140-120 ppm (aromatic carbons); ~40-45 ppm (methylene bridge -CH₂-). The exact shifts can vary slightly based on solvent and concentration. | [1] |

| Mass Spec (GC-MS) | Molecular Ion (M⁺): m/z ~203. Key fragments often observed include the loss of chlorine and cleavage at the methylene bridge, leading to peaks at m/z ~167 (tropylium-like cation) and others. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) will result in a characteristic M+2 peak at m/z ~205. | [1][11] |

| Infrared (IR) | ~3100-3000 cm⁻¹ (Aromatic C-H stretch); ~1600-1450 cm⁻¹ (C=C and C=N aromatic ring stretches); ~850-800 cm⁻¹ (C-Cl stretch and p-substituted benzene C-H bend). The spectrum confirms the presence of both aromatic systems and the chlorophenyl group. | [1][7] |

Applications in Pharmaceutical R&D

This compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of several important drugs. Its structure provides a pre-formed scaffold that significantly simplifies the synthetic route to complex APIs.

Precursor to Antihistamines

This compound is a well-documented precursor to first-generation antihistamines like Chlorphenamine (also known as Chlorpheniramine)[6][9] and second-generation antihistamines such as Bepotastine[12].

Application Workflow: Synthesis of a Bepotastine Precursor

A key step in synthesizing the Bepotastine core is the oxidation of this compound to the corresponding ketone, followed by reduction to a secondary alcohol[12]. This workflow highlights the compound's utility.

Caption: Synthetic pathway from this compound to a key Bepotastine precursor.

Protocol: Oxidation to (4-chlorophenyl)(pyridin-2-yl)methanone

This protocol, adapted from established methodologies, uses a strong oxidizing agent to convert the methylene bridge into a carbonyl group[12][13].

-

Reaction Setup: In a suitable reaction vessel, create a solution or suspension of 2-(p-chlorobenzyl)pyridine in a solvent like acetic acid or water[12][13].

-

Addition of Oxidant: Gradually add a strong oxidizing agent, such as sodium dichromate or potassium permanganate, to the stirred mixture[12][13]. The addition must be controlled to manage the reaction exotherm.

-

Causality: The benzylic position of the methylene bridge is susceptible to oxidation. Strong oxidants like Cr(VI) or Mn(VII) are required to efficiently convert the CH₂ group to a C=O group without cleaving the aromatic rings.

-

-

Reaction: Heat the mixture under reflux (e.g., 85-95°C) for several hours to drive the reaction to completion[12][13].

-

Work-up and Isolation: After cooling, the reaction is quenched (e.g., with methanol to destroy excess permanganate). The product is then isolated by pouring the mixture into water, causing the less polar ketone to precipitate. The resulting solid is collected by filtration, washed thoroughly with water, and dried to yield the target ketone, (4-chlorophenyl)(pyridin-2-yl)methanone[12][13]. This intermediate is then ready for subsequent reduction and elaboration into the final API.

Safety and Handling

Proper handling of this compound is imperative due to its hazardous properties.

-

GHS Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye damage (H318)[1].

-

Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances. The recommended storage temperature is room temperature, sealed in dry conditions[5][6].

References

- 1. 2-(4'-Chlorobenzyl)pyridine | C12H10ClN | CID 78054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound | 4350-41-8 [chemicalbook.com]

- 4. clearsynth.com [clearsynth.com]

- 5. 4350-41-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 2-(para-Chlorobenzyl)-pyridine [webbook.nist.gov]

- 8. This compound CAS#: 4350-41-8 [amp.chemicalbook.com]

- 9. CN101967120A - Preparation method of 2-p-chlorobenzyl pyridine - Google Patents [patents.google.com]

- 10. This compound(4350-41-8) 1H NMR [m.chemicalbook.com]

- 11. This compound(4350-41-8) MS spectrum [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. prepchem.com [prepchem.com]

An In-depth Guide to the ¹H and ¹³C NMR Spectrum of 2-(4-Chlorobenzyl)pyridine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For professionals in pharmaceutical research and drug development, the precise and unambiguous structural elucidation of heterocyclic compounds is paramount. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-(4-Chlorobenzyl)pyridine, a versatile building block in organic synthesis.[1] We will dissect the spectral features based on fundamental principles and advanced spectroscopic logic, present field-proven protocols for data acquisition, and demonstrate how to leverage this data for unequivocal structural verification.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₁₂H₁₀ClN, belongs to the substituted pyridine family, a class of compounds frequently encountered in medicinal chemistry.[2] Its structure marries a pyridine ring with a 4-chlorobenzyl moiety, offering multiple sites for further chemical modification. Accurate characterization of this molecule is the first critical step in any synthetic workflow that employs it. NMR spectroscopy provides a definitive, non-destructive method to confirm its identity, purity, and structure. This guide serves as a technical deep-dive into the interpretation of its one-dimensional NMR spectra.

Part 1: ¹H NMR Spectrum Analysis: A Proton-by-Proton Investigation

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. In this compound, we can logically divide the protons into three distinct groups: those on the pyridine ring, those on the chlorophenyl ring, and the methylene bridge protons connecting the two rings.

Causality of Chemical Shifts and Multiplicity

The spectrum, typically recorded in deuterated chloroform (CDCl₃), reveals signals across the aromatic and aliphatic regions.[3] The electron-withdrawing nature of the nitrogen atom in the pyridine ring significantly deshields adjacent protons (α-protons), causing them to resonate at a lower field (higher ppm) compared to other aromatic protons.[4]

-

Pyridine Ring Protons (H-3, H-4, H-5, H-6):

-

H-6: The proton at the 6-position is α to the nitrogen and is the most deshielded, appearing as a doublet of doublets around 8.52 ppm . Its multiplicity arises from coupling to H-5 (ortho-coupling, ³J ≈ 4-6 Hz) and H-4 (meta-coupling, ⁴J ≈ 1-3 Hz).[4]

-

H-4: The proton at the 4-position is γ to the nitrogen and typically appears as a triplet of doublets (td) around 7.54 ppm . It exhibits a larger ortho-coupling to H-3 and H-5 and a smaller meta-coupling to H-6.

-

H-3 & H-5: These protons are β to the nitrogen. The H-3 proton, being adjacent to the bulky benzyl substituent, will have a distinct chemical shift from H-5. H-3 often appears as a doublet around 7.17 ppm , while H-5 appears as a triplet (more accurately, a doublet of doublets) around 7.08 ppm .

-

-

Chlorophenyl Ring Protons (H-2', H-3', H-5', H-6'):

-

The 4-chlorophenyl group presents a classic AA'BB' system. Due to the plane of symmetry, protons H-2' and H-6' are chemically equivalent, as are H-3' and H-5'.

-

The protons ortho to the chlorine atom (H-3', H-5') are shielded relative to the protons meta to it. They appear as a doublet around 7.23 ppm .

-

The protons ortho to the benzyl group (H-2', H-6') are slightly further downfield and appear as a doublet around 7.07 ppm .

-

-

Methylene Bridge Protons (-CH₂-):

Visualization of Spin-Spin Coupling

The connectivity between the pyridine protons can be visualized through a coupling network diagram.

Caption: Coupling network for pyridine ring protons.

Part 2: ¹³C NMR Spectrum Analysis: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom. Due to the low natural abundance of ¹³C (1.1%), carbon-carbon coupling is not observed.[6] For this compound, we expect to see 10 distinct signals in the aromatic region and one in the aliphatic region for the methylene bridge.

Predicted Chemical Shift Assignments

While an experimental spectrum is the gold standard, chemical shifts can be reliably predicted based on substituent effects on the parent pyridine and benzene rings.[7][8]

-

Pyridine Ring Carbons:

-

C-2 & C-6: The carbons directly bonded to the nitrogen (α-carbons) are significantly deshielded, typically appearing around 150 ppm.[4] C-2, bearing the substituent, will be a quaternary carbon and is predicted around 160.5 ppm . C-6 is predicted around 149.5 ppm .

-

C-4: The γ-carbon is less deshielded than the α-carbons, predicted at ~136.5 ppm .

-

C-3 & C-5: The β-carbons are the most shielded of the pyridine ring carbons, predicted around 121.5 ppm and 123.5 ppm , respectively.

-

-

Chlorophenyl Ring Carbons:

-

C-4': The carbon bearing the chlorine atom (ipso-carbon) is deshielded and predicted around 132.0 ppm .

-

C-1': The quaternary carbon attached to the methylene bridge is predicted around 138.0 ppm .

-

C-2'/C-6' & C-3'/C-5': The protonated carbons of the chlorophenyl ring will appear in the typical aromatic region. C-2'/C-6' are predicted at ~130.0 ppm , and C-3'/C-5' at ~128.5 ppm .

-

-

Methylene Bridge Carbon (-CH₂-):

-

This sp³-hybridized carbon is significantly shielded compared to the aromatic carbons and is expected to appear around 41.5 ppm , consistent with a benzylic carbon.[9]

-

The Role of DEPT Spectroscopy

To empirically confirm these assignments, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable.[10]

-

A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. In our case, the signal at ~41.5 ppm would be negative, confirming it as the CH₂ bridge. All CH signals from the aromatic rings would be positive.

-

A DEPT-90 experiment shows only CH signals.[11]

-

Quaternary carbons (C-2, C-1', C-4') would be absent from both DEPT-90 and DEPT-135 spectra, allowing for their definitive identification by comparing the DEPT spectra with the standard broadband-decoupled ¹³C spectrum.[1]

Part 3: Advanced 2D NMR for Unambiguous Assignment

For complex molecules or to provide the highest level of structural validation, two-dimensional (2D) NMR experiments are employed. These techniques correlate signals based on through-bond or through-space interactions.

-

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would show cross-peaks between all coupled protons, visually confirming the H-3/H-4/H-5/H-6 connectivity in the pyridine ring and the H-2'/H-3' (and H-5'/H-6') coupling in the chlorophenyl ring.[12]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached (one-bond ¹H-¹³C correlation).[13] It would definitively link each proton signal to its corresponding carbon signal, for instance, confirming that the proton at 8.52 ppm is attached to the carbon at 149.5 ppm (H-6/C-6).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds.[14] This is crucial for identifying quaternary carbons. For example, the methylene protons (~4.09 ppm) would show a correlation to the pyridine C-2 (~160.5 ppm) and the chlorophenyl C-1' (~138.0 ppm), unambiguously establishing the connectivity of the entire molecular framework.

Part 4: Experimental Protocols

Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data.

Workflow for NMR Data Acquisition

Caption: Standard workflow for NMR sample prep and data acquisition.

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh 10-20 mg of solid this compound into a clean vial. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent.

-

Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

¹H Spectrum Acquisition: Acquire the proton spectrum using a standard pulse-acquire sequence. Typical parameters on a 400 MHz instrument would include a spectral width of 12-16 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 2 seconds, and accumulating 8 to 16 scans for a good signal-to-noise ratio.

-

¹³C Spectrum Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the low sensitivity of the ¹³C nucleus, more scans are required.[6] Typical parameters include a spectral width of 220-240 ppm, a relaxation delay of 2 seconds, and accumulating 512 to 1024 scans. DEPT-135 and DEPT-90 experiments are run with similar parameters.

Part 5: Data Summary

The assignments derived from the spectral analysis are summarized below for clarity and quick reference.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| A | 8.52 | dd | 1H | H-6 (Py) |

| B | 7.54 | td | 1H | H-4 (Py) |

| C | 7.23 | d | 2H | H-3', H-5' (Ph) |

| D | 7.17 | d | 1H | H-3 (Py) |

| E | 7.08 | dd | 1H | H-5 (Py) |

| F | 7.07 | d | 2H | H-2', H-6' (Ph) |

| G | 4.09 | s | 2H | -CH₂- |

Data sourced from ChemicalBook.[3]

Table 2: Predicted ¹³C NMR Data for this compound (101 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Carbon Type (from DEPT) | Assignment |

|---|---|---|

| 160.5 | C | C-2 (Py) |

| 149.5 | CH | C-6 (Py) |

| 138.0 | C | C-1' (Ph) |

| 136.5 | CH | C-4 (Py) |

| 132.0 | C | C-4' (Ph) |

| 130.0 | CH | C-2', C-6' (Ph) |

| 128.5 | CH | C-3', C-5' (Ph) |

| 123.5 | CH | C-5 (Py) |

| 121.5 | CH | C-3 (Py) |

| 41.5 | CH₂ | -CH₂- |

Predicted shifts are based on data for analogous compounds.[4][5]

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a complete and unambiguous fingerprint of its molecular structure. Through a logical analysis of chemical shifts, coupling patterns, and signal multiplicities, every proton and carbon can be confidently assigned. This guide demonstrates that a foundational understanding of NMR principles, supplemented by advanced techniques like DEPT and 2D spectroscopy, empowers researchers to validate their molecules with the highest degree of scientific rigor, ensuring the integrity of subsequent research and development efforts.

References

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound(4350-41-8) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 2-Benzylpyridine(101-82-6) 13C NMR spectrum [chemicalbook.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. compoundchem.com [compoundchem.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. fiveable.me [fiveable.me]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 12. ekwan.github.io [ekwan.github.io]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Solubility and stability of 2-(4-Chlorobenzyl)pyridine

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Chlorobenzyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of this compound (CAS No. 4350-41-8), a key intermediate in the synthesis of various pharmaceutical compounds, including chlorphenamine.[1][2] Understanding the physicochemical properties of this molecule is critical for researchers, scientists, and drug development professionals to ensure process optimization, quality control, and the development of stable formulations. This document details the solubility profile across various solvent systems, outlines its intrinsic stability, and presents robust protocols for forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress conditions as guided by the International Council for Harmonisation (ICH). Potential degradation pathways are elucidated, and validated analytical methodologies for quantification are described in detail.

Introduction and Physicochemical Profile

This compound is a pyridine derivative characterized by a pyridine ring linked to a 4-chlorobenzyl group via a methylene bridge.[3] Its chemical structure is fundamental to its role as a versatile building block in organic synthesis.[3] The presence of the basic pyridine nitrogen, the flexible methylene linker, and the halogenated aromatic ring dictates its chemical reactivity, solubility, and stability.

A precise understanding of these characteristics is not merely academic; it is a prerequisite for efficient process chemistry, the development of stability-indicating analytical methods, and the rational design of storage and handling protocols to prevent impurity formation. This guide serves as a foundational resource for scientists working with this important intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4350-41-8 | [4][5] |

| Molecular Formula | C₁₂H₁₀ClN | [3][5] |

| Molecular Weight | 203.67 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid/oil | [3][7] |

| Melting Point | 8 °C | [6][8] |

| Boiling Point | 181-183 °C (at 20 mmHg) | [6][8] |

| Density | ~1.39 g/cm³ | [6][8] |

| pKa (Predicted) | 4.88 ± 0.10 | [6][7] |

| Storage | Sealed in a dry, cool, well-ventilated area | [3][6] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter influencing its bioavailability, formulation, and purification. The molecular structure of this compound—containing both a lipophilic chlorobenzyl group and a polar, basic pyridine moiety—results in a nuanced solubility profile.

Aqueous and pH-Dependent Solubility

The compound is reported to be sparingly soluble in water.[3] A quantitative value of 6.3 µg/mL has been determined at pH 7.4.[4] The predicted pKa of approximately 4.88 is attributed to the pyridine nitrogen. This suggests that the compound's aqueous solubility will be highly dependent on pH.

-

At pH < 4.88: The pyridine nitrogen will be predominantly protonated, forming a pyridinium salt. This increase in polarity is expected to significantly enhance aqueous solubility.

-

At pH > 4.88: The compound will exist primarily as the free base, exhibiting lower aqueous solubility due to the dominance of the lipophilic chlorobenzyl moiety.

This pH-dependent behavior is a critical consideration for designing aqueous-based reactions, extraction procedures, and salt-form screening.

Organic Solvent Solubility

Published data indicates that this compound is slightly soluble in chloroform and methanol.[6][7] Its general miscibility is expected to be higher in polar aprotic and non-polar organic solvents due to its overall molecular structure.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a standardized method to quantitatively determine the solubility of this compound in various media.

Objective: To determine the saturation solubility by allowing the compound to reach equilibrium in a solvent and measuring the concentration of the dissolved solute.

Materials:

-

This compound

-

Selected solvents (e.g., Purified Water, 0.1 N HCl, pH 7.4 Phosphate Buffer, Methanol, Acetonitrile, Ethyl Acetate)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, PTFE or other compatible material)

-

Calibrated analytical balance

-

Validated HPLC-UV or GC-MS method for quantification

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible to ensure saturation.

-

Solvent Addition: Add a known volume (e.g., 5 mL) of the desired pre-equilibrated solvent to each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a minimum of 24-48 hours. A preliminary time-point experiment (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let undissolved solids settle. Carefully withdraw an aliquot from the supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. Causality Note: This filtration step is critical to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility.

-

Dilution and Analysis: Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (see Section 4) to determine the concentration.

-

Calculation: Calculate the solubility in mg/mL or µg/mL, accounting for the dilution factor.

Table 2: Example Data Table for Solubility Results

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |

| Purified Water | 25 | ||

| 0.1 N HCl (pH ~1) | 25 | ||

| pH 4.5 Acetate Buffer | 25 | ||

| pH 7.4 Phosphate Buffer | 25 | ||

| Methanol | 25 | ||

| Acetonitrile | 25 |

Stability Profile and Forced Degradation

Stability testing is a cornerstone of drug development, providing insights into the intrinsic chemical behavior of a molecule and helping to identify potential degradation products.[9] While this compound is reported to be stable under normal storage conditions, a comprehensive understanding requires subjecting it to accelerated or stress conditions.[3]

Forced degradation studies are essential for developing stability-indicating analytical methods, elucidating degradation pathways, and understanding how the molecule might behave under manufacturing, storage, or formulation stresses.[10] The industry-accepted goal for forced degradation is to achieve 5-20% degradation of the parent compound to ensure that primary degradants are generated at detectable levels.[10]

Caption: Workflow for Solubility and Stability Assessment.

Protocol: Hydrolytic Degradation

Objective: To assess the stability of the compound in aqueous solutions at various pH levels. Pyridine derivatives can be susceptible to hydrolysis, especially under non-neutral conditions.[11]

Procedure:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 N HCl, Purified Water, and 0.1 N NaOH.

-

Incubation: Store the solutions at an elevated temperature (e.g., 60-80 °C). Include control samples stored at 5 °C protected from light.

-

Time Points: Withdraw aliquots at specified intervals (e.g., 0, 6, 12, 24, 48 hours).

-

Analysis: Immediately neutralize the acidic and basic samples before dilution and analysis by a stability-indicating HPLC method. Compare the peak area of the parent compound to the control and identify any new peaks corresponding to degradation products. Causality Note: Neutralization is crucial to halt the degradation reaction at the specific time point and to prevent damage to the HPLC column.

Protocol: Oxidative Degradation

Objective: To evaluate the compound's susceptibility to oxidation. The methylene bridge is a potential site for oxidation.[12]

Procedure:

-

Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., Methanol/Water). Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Incubation: Store the solution at room temperature or slightly elevated temperature (e.g., 40 °C).

-

Time Points: Analyze the solution at intervals (e.g., 0, 2, 6, 24 hours).

-

Analysis: Dilute the sample and analyze by HPLC. The primary expected degradation product is (4-chlorophenyl)(pyridin-2-yl)methanone.[12]

Protocol: Thermal Degradation

Objective: To assess the stability of the solid compound when exposed to dry heat.

Procedure:

-

Sample Preparation: Place a known amount of solid this compound in a glass vial.

-

Incubation: Store the vial in an oven at an elevated temperature (e.g., 80 °C or higher, but below the melting point).

-

Time Points: At intervals (e.g., 1, 3, 7, 14 days), remove a vial, allow it to cool, dissolve the contents in a known volume of solvent, and analyze by HPLC.

Protocol: Photostability

Objective: To evaluate the effect of light exposure as per ICH Q1B guidelines.[13][14]

Procedure:

-

Sample Preparation: Expose the solid compound directly to the light source. Additionally, prepare a solution (e.g., 1 mg/mL in a photochemically inert solvent) in a quartz cuvette or other transparent container. Prepare dark controls by wrapping identical samples in aluminum foil.

-

Exposure: Place the samples and controls in a photostability chamber. Expose them to a light source conforming to ICH Q1B Option I (Xenon lamp) or Option II (cool white fluorescent and near-UV lamps).[13] The total exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.[14]

-

Analysis: At the end of the exposure period, analyze the solid and solution samples, along with the dark controls, by HPLC. Causality Note: The dark control is essential to differentiate between degradation caused by light and degradation caused by thermal effects from the light source.

Potential Degradation Pathways

Based on the chemical structure and known reactivity of related compounds, several degradation pathways can be postulated. The primary sites of reactivity are the methylene bridge and potentially the carbon-chlorine bond under high-energy conditions.

-

Oxidation: The most probable degradation pathway involves the oxidation of the benzylic methylene bridge to form the ketone, (4-chlorophenyl)(pyridin-2-yl)methanone. This has been demonstrated experimentally using strong oxidizing agents like KMnO₄.[12] Further oxidation under harsh conditions could potentially lead to cleavage of the molecule, forming 4-chlorobenzoic acid and pyridine-2-carboxylic acid.[15]

-

Hydrolysis: The pyridine and chlorobenzene rings are generally stable to hydrolysis. However, related compounds like 2-(Dichloromethyl)-4-methylpyridine show hydrolysis at the side chain.[16] For this compound, hydrolysis is less likely but could be forced under extreme pH and temperature.

-

Photodegradation: UV exposure can induce homolytic cleavage of the C-Cl bond, generating radical species that can lead to a variety of secondary products. Photochemical reactions involving the pyridine ring are also possible, potentially leading to complex rearrangements or polymerization.[17]

References

- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Page loading... [guidechem.com]

- 4. 2-(4'-Chlorobenzyl)pyridine | C12H10ClN | CID 78054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 4350-41-8 [chemicalbook.com]

- 6. 4350-41-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. longkechem.com [longkechem.com]

- 8. This compound CAS#: 4350-41-8 [amp.chemicalbook.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 11. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. database.ich.org [database.ich.org]

- 15. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

Reactivity of the pyridine ring in 2-(4-Chlorobenzyl)pyridine

An In-depth Technical Guide to the Reactivity of 2-(4-Chlorobenzyl)pyridine

This compound is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis, notably serving as a key intermediate for antihistamines such as Bepotastine and Chlorpheniramine.[1][2] Its chemical behavior is dictated by the interplay of three distinct reactive zones: the electron-deficient pyridine ring, the nucleophilic nitrogen atom, the reactive benzylic methylene bridge, and the substituted chlorobenzyl ring. Understanding the nuanced reactivity of each site is paramount for researchers engaged in drug design, process development, and the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of the molecule's electronic landscape and explores the primary pathways of its chemical transformations, including reactions at the pyridine nitrogen, electrophilic and nucleophilic substitutions on the pyridine ring, and targeted oxidation of the methylene bridge. We offer field-proven insights into experimental design, present detailed protocols for key transformations, and provide a mechanistic rationale for the observed regioselectivity.

The Electronic Landscape and its Influence on Reactivity

The reactivity of this compound is fundamentally governed by the electronic properties of the pyridine nucleus. The nitrogen atom, being more electronegative than carbon, exerts a powerful inductive electron-withdrawing effect (-I) and a mesomeric effect (-M) on the ring. This polarization renders the carbon atoms at positions 2, 4, and 6 significantly electron-deficient (δ+), while the nitrogen atom itself possesses a lone pair of electrons, making it a nucleophilic and basic center.[3] The 2-substituted benzyl group provides an additional layer of complexity, influencing reactivity through steric hindrance and its own electronic contributions.

The practical consequence of this electronic arrangement is a pyridine ring that is deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, but activated for nucleophilic aromatic substitution (NAS).[4][5] The benzylic methylene bridge introduces a site highly susceptible to oxidation, a transformation that is extensively exploited in synthesis.[1][6]

Caption: Diagram 1: Key reactive zones in this compound.

Reactions at the Pyridine Nitrogen

The most accessible point of reactivity is the nitrogen atom's lone pair. This site readily participates in acid-base chemistry and reactions with electrophiles.

-

Protonation: As a base (pKa ≈ 4.88), the pyridine nitrogen is easily protonated by acids to form pyridinium salts.[7] This is a crucial consideration in reaction workups and purification processes like extraction.

-

N-Oxidation: Treatment with oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA) converts the pyridine to its corresponding N-oxide. Pyridine N-oxides are valuable synthetic intermediates because the N-oxide group is strongly activating and ortho-, para-directing for electrophilic substitution, reversing the ring's usual deactivation.[8] This strategy allows for functionalization at the C4 and C6 positions, which is otherwise challenging.

Electrophilic Aromatic Substitution (EAS)

A common query in the synthesis of derivatives is the site of electrophilic attack. In this compound, two aromatic systems compete: the electron-deficient pyridine ring and the electron-rich (by comparison) chlorobenzyl ring.

Causality of Regioselectivity: The pyridine ring is strongly deactivated towards electrophiles due to the electronegative nitrogen atom.[5] Electrophilic attack, if forced under harsh conditions, occurs preferentially at the C3 position to avoid placing a positive charge on the nitrogen in the resonance intermediates.[3] In contrast, the benzyl substituent is an activating, ortho-, para-directing group. While the chloro- substituent is deactivating, the overall electron density of the chlorobenzyl ring remains significantly higher than that of the pyridine ring.

Therefore, electrophilic substitution, such as nitration, occurs selectively on the chlorobenzyl ring.[4] The pyridylmethyl group directs the incoming electrophile to the ortho- and para- positions of the benzene ring.[9][10] Since the para- position is already occupied by chlorine, substitution is directed to the positions ortho to the methylene bridge.

Caption: Diagram 2: Preferential pathway for electrophilic substitution.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient nature of the pyridine ring makes it a prime candidate for nucleophilic aromatic substitution, a reaction class that is generally not feasible for benzene rings unless they are activated by strong electron-withdrawing groups.[11] In pyridine, the attack of a nucleophile is favored at the C2 and C4 positions because the negative charge of the Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[12]

While specific examples for this compound are less common in introductory literature, this inherent reactivity can be exploited. For instance, in related 2-halopyridines, the halogen is readily displaced by nucleophiles. Should a leaving group be present at the C6 position of this compound, it would be highly susceptible to displacement by nucleophiles like alkoxides, amines, or thiolates.

Reactions at the Benzylic Methylene Bridge: The Gateway to Key Intermediates

The methylene (-CH₂-) bridge is arguably the most synthetically versatile position on the molecule. Its benzylic nature makes its protons acidic and the C-H bonds susceptible to oxidation.

Oxidation to Ketone: The most prominent reaction is the oxidation of the methylene group to a carbonyl, yielding 2-(4-chlorobenzoyl)pyridine.[13] This ketone is a crucial intermediate for producing APIs like Bepotastine and the precursor 4-Chlorophenyl-2-pyridinylmethanol via subsequent reduction.[1] Various oxidation protocols have been developed, ranging from classic stoichiometric oxidants to modern catalytic aerobic methods.

| Oxidant/Catalyst System | Reaction Conditions | Typical Yield | Reference |

| Potassium Permanganate (KMnO₄) | Water, 85-95°C, 4h | Good to Excellent | [1] |

| Sodium Dichromate (Na₂Cr₂O₇) | Acetic Acid, Reflux, 3h | High | [13] |

| O₂ / Cu(I) or Fe(II) catalyst | DMSO, 100-130°C | Variable, Method Dependent | [6] |

Table 1. Comparative summary of oxidation methods for the benzylic methylene bridge.

The choice of oxidant is a critical experimental decision. While KMnO₄ is effective and well-documented, it generates stoichiometric amounts of manganese dioxide waste. Catalytic aerobic methods using copper or iron are more environmentally benign ("greener") alternatives, utilizing molecular oxygen as the terminal oxidant.[6]

Experimental Protocols

Protocol 1: Oxidation of this compound using Potassium Permanganate

This protocol is adapted from established methodologies for the synthesis of the (4-chlorophenyl)(pyridin-2-yl)methanone intermediate.[1]

Self-Validation: The reaction progress can be monitored by the disappearance of the purple permanganate color and the formation of a brown MnO₂ precipitate. Product formation can be confirmed by TLC or LC-MS analysis against a standard.

Methodology:

-

Vessel Charging: To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add this compound (25.0 g) and water (100 mL).

-

Heating: Begin stirring and heat the mixture to 85°C.

-

Oxidant Addition: Gradually add potassium permanganate (30.0 g) in small portions, ensuring the internal reaction temperature does not exceed 95°C. The addition is exothermic.

-

Reaction: After the addition is complete, maintain the reaction mixture at 85-95°C for 4 hours.

-

Quenching: Cool the mixture slightly and quench the excess potassium permanganate by the careful addition of methanol (approx. 1-2 mL) until the purple color disappears. Stir for 10 minutes.

-

Work-up & Extraction: Cool the mixture to 60°C and add ethyl acetate (75 mL). Continue cooling to 30°C and filter the mixture to remove the manganese dioxide precipitate. Wash the filter cake with additional ethyl acetate (50 mL).

-

Isolation: Separate the organic layer from the filtrate. Extract the aqueous layer with ethyl acetate (50 mL). Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude residue can be recrystallized from a suitable solvent system such as petroleum ether or an ethanol/water mixture to yield pure (4-chlorophenyl)(pyridin-2-yl)methanone.[1]

Caption: Diagram 3: Experimental workflow for synthesis of a key pharmaceutical precursor.

Protocol 2: Synthesis of this compound via Wolff-Kishner Reduction

This protocol describes the synthesis of the title compound from its corresponding ketone, a route outlined in patent literature.[2]

Self-Validation: The reaction can be monitored by TLC, observing the disappearance of the polar ketone spot and the appearance of the less polar product spot. The identity of the product can be confirmed by ¹H NMR, looking for the appearance of a singlet around 4.0 ppm corresponding to the benzylic -CH₂- protons.

Methodology:

-

Vessel Charging: In a flask equipped for distillation, combine 2-(4-chlorobenzoyl)pyridine (1-(4-chlorophenyl)-1-(2-pyridyl) ketone), diethylene glycol as the solvent, hydrazine hydrate (85%), and potassium hydroxide. The molar ratio of ketone:hydrazine:KOH should be approximately 1:5:2.[2]

-

Reaction: Heat the mixture. The temperature will initially be limited by the boiling point of the hydrazine/water azeotrope.

-

Water Removal: Allow water and excess hydrazine to distill off. Continue heating the reaction mixture to a temperature of 190-220°C.

-

Reflux: Maintain the reaction at this temperature for 3-10 hours, during which nitrogen gas will evolve.

-

Cooling & Work-up: Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., toluene or ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.

Conclusion

The reactivity of this compound is a rich and multifaceted subject, offering chemists numerous avenues for molecular derivatization. While the electron-deficient pyridine ring presents a challenge for classical electrophilic substitution, it opens opportunities for nucleophilic attack and N-oxide chemistry. The true synthetic power of this molecule, however, lies in the strategic oxidation of its benzylic methylene bridge, which provides efficient access to high-value ketone intermediates used in the pharmaceutical industry. By understanding the underlying electronic principles and leveraging the appropriate reaction conditions, researchers can effectively and selectively manipulate this versatile scaffold to achieve their synthetic goals.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN101967120A - Preparation method of 2-p-chlorobenzyl pyridine - Google Patents [patents.google.com]

- 3. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]

- 4. homework.study.com [homework.study.com]

- 5. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. researchgate.net [researchgate.net]

- 9. chegg.com [chegg.com]

- 10. chegg.com [chegg.com]

- 11. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 12. quora.com [quora.com]

- 13. prepchem.com [prepchem.com]

Potential biological activities of 2-(4-Chlorobenzyl)pyridine derivatives

. ## A Technical Guide to the Biological Potential of 2-(4-Chlorobenzyl)pyridine Derivatives

Executive Summary

The this compound scaffold is a recognized structural motif in medicinal chemistry, serving as a crucial intermediate in the synthesis of established pharmaceuticals.[1][2] However, emerging research into more complex molecules incorporating this core structure reveals a diverse and potent range of biological activities. This guide synthesizes the current understanding of these derivatives, highlighting their potential as anticancer, antimicrobial, anti-inflammatory, and neuropharmacological agents. By examining the activities of molecules that share this common chemical ancestor, we can infer the therapeutic potential inherent to the scaffold itself. This document provides an in-depth analysis of mechanisms of action, quantitative pharmacological data, and validated experimental protocols for researchers and drug development professionals seeking to explore this promising class of compounds.

Introduction to the this compound Scaffold

The this compound core consists of a pyridine ring linked to a 4-chlorobenzyl group at the 2-position. This arrangement combines the hydrogen bond accepting capability and aromatic properties of the pyridine ring with the lipophilic and electronically modified phenyl ring due to the para-chloro substituent. This unique combination of properties makes it an attractive starting point for combinatorial chemistry and drug design. While the parent compound is primarily used as a synthetic building block, extensive derivatization has unlocked a wide spectrum of biological activities, suggesting the scaffold provides a foundational structure for interacting with various biological targets.[1][3]

Key Biological Activities of this compound Derivatives

The versatility of the this compound scaffold is demonstrated by the broad range of biological activities exhibited by its derivatives. These activities span multiple therapeutic areas, underscoring the scaffold's potential as a "privileged structure" in drug discovery.

Anticancer Activity

Derivatives incorporating the this compound moiety have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.

-

Hepatocellular Carcinoma (HepG2) and Breast Cancer (MCF-7): A notable 2-pyridone derivative containing a 4-chlorophenyl group demonstrated potent cytotoxic activity against both HepG2 and MCF-7 cell lines, with IC50 values of 0.18 µM and 0.34 µM, respectively.[4] The proposed mechanism involves the inhibition of PIM-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation pathways.[4][5]

-

Cervical (HeLa), Breast (MCF7), and Colon (HCT-116) Cancers: A series of pyrazolo[3,4-b]pyridine derivatives, featuring a 4-chlorophenyl group at the 4-position of the pyridine ring, were synthesized and evaluated for their anticancer properties. One compound, in particular, showed high activity against Hela cells (IC50 = 2.59 µM), while another was potent against MCF7 and HCT-116 cells (IC50 = 4.66 µM and 1.98 µM, respectively). The mechanism of action for these compounds was linked to the inhibition of Cyclin-Dependent Kinases 2 and 9 (CDK2/CDK9), which are crucial for cell cycle progression.

-

General Antiproliferative Effects: The pyridine ring is a common feature in numerous FDA-approved drugs and is known for its wide range of biological activities, including antitumor effects. The addition of a chlorophenyl group often enhances lipophilicity and can influence binding to target proteins, a strategy frequently employed in drug design to improve efficacy.[6]

Antimicrobial Activity

The challenge of antimicrobial resistance has spurred the search for novel chemical scaffolds. Derivatives of this compound have shown potential in this area.

-

Broad-Spectrum Bacterial Activity: Complex pyrimidine derivatives synthesized using a 10-p-chlorobenzyl moiety have been evaluated for antimicrobial activity. These compounds showed activity against both Gram-positive (Enterococcus faecalis, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[3] The activity was assessed using the filter paper disc diffusion method, which provides a qualitative but effective primary screen for antibacterial potential.

-

Gram-Positive Bacterial Activity: A thiosemicarbazide derivative, N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide, which shares structural similarities, was found to be most active against Gram-positive bacterial strains.[7] This suggests a potential selectivity of this class of compounds. The mechanism for pyridinium-based antimicrobials is often attributed to their ability to disrupt bacterial cell membranes.

Anti-inflammatory Properties

Chronic inflammation is a key component of many diseases. The anti-inflammatory potential of this scaffold has been demonstrated through a derivative containing a 4-chlorophenyl group.

-

In Vivo Efficacy: A piperazine derivative, 1-(4-Chlorophenyl)-4-{2-[3-(2-pyridyl) acrylyloxy]-ethyl}-piperazine, showed significant anti-inflammatory effects in a carrageenan-induced rat paw edema model.[8] This model is a standard for assessing acute inflammation and the efficacy of nonsteroidal anti-inflammatory drugs (NSAIDs). The compound also exhibited analgesic and antipyretic properties, suggesting a mechanism that may involve the inhibition of inflammatory mediators like prostaglandins.

Neuropharmacological and Neuroprotective Effects

Emerging evidence points to the potential of related chlorobenzyl structures in modulating neurological pathways, particularly in the context of epilepsy and neurodegeneration.

-

Anti-Epileptic Activity: A related compound, 4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one, was identified as a novel anti-epileptic agent in zebrafish models.[9][10] Its mechanism involves the modulation of key neurotransmitter and neurosteroid levels. Specifically, it was found to downregulate gamma-aminobutyric acid (GABA) and upregulate neuroprotective steroids like allopregnanolone.[9]

-

Neuroprotection via Antioxidant Activity: The same compound also demonstrated a protective effect against pentylenetetrazole (PTZ)-induced oxidative stress by scavenging reactive oxygen species (ROS).[9][10] This dual action—symptomatic control of seizures and protection against underlying oxidative damage—is highly desirable in a neuroprotective agent. Oxidative stress is a common pathway in many neurodegenerative diseases, where an imbalance of ROS leads to damage of lipids, proteins, and DNA, ultimately causing neuronal cell death.[1][11][12]

Mechanistic Insights & Key Signaling Pathways

The diverse biological activities of this compound derivatives stem from their ability to interact with various enzymes and signaling pathways. Understanding these mechanisms is critical for rational drug design and optimization.

PIM-1 Kinase Inhibition in Cancer

PIM-1 is a serine/threonine kinase that promotes cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins like BAD (Bcl-2-associated death promoter).[13][14] Overexpression of PIM-1 is common in many cancers. The potent cytotoxicity of a 2-pyridone derivative containing a 4-chlorophenyl group against HepG2 cells was attributed to its strong inhibition of PIM-1 (IC50 = 20.4 nM).[4] By inhibiting PIM-1, the compound prevents the phosphorylation of BAD, allowing it to promote apoptosis and reduce cancer cell viability.

Modulation of Neurotransmitter & ROS Signaling

In the context of neuroprotection, derivatives have been shown to act on two critical fronts: neurotransmitter balance and oxidative stress. The anti-epileptic effects of a chlorobenzyl-containing compound were linked to its ability to correct imbalances in neurotransmitters and neurosteroids induced by a chemoconvulsant.[9] Simultaneously, the compound exhibited potent antioxidant properties by reducing the levels of damaging Reactive Oxygen Species (ROS). ROS, such as superoxide anions and hydroxyl radicals, are byproducts of normal metabolism but can cause significant damage to neurons when overproduced, a hallmark of neurodegenerative diseases.[3][15]

Quantitative Pharmacological Data